molecular formula C10H11N3O2S B1425002 methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1251623-68-3

methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No. B1425002
M. Wt: 237.28 g/mol
InChI Key: LNJVOOSPCNMFET-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study detailed a convenient one-pot synthesis method for related compounds, highlighting the flexibility in creating various derivatives of thieno[2,3-b]pyridines (Maruoka, Yamagata, & Yamazaki, 1993).
  • Chemical Reactions : Research has shown that certain derivatives of thieno[2,3-b]pyridine can be synthesized through reactions with other compounds, leading to potential applications in drug development (Kumar & Mashelker, 2006).

Potential Applications in Pharmacology

  • Antihypertensive Activity : Some derivatives of thieno[2,3-b]pyridine have been explored for their potential antihypertensive activity, demonstrating the medical relevance of these compounds (Adachi et al., 1988).
  • Synthesis of Novel Compounds : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems from thieno[2,3-b]pyridine derivatives highlights the compound's utility in creating diverse and potentially biologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Analysis and Stability

  • Stability Studies : Investigations into the stability of solutions of certain thieno[2,3-b]pyridine derivatives using High-Performance Liquid Chromatography (HPLC) contribute to understanding their chemical properties and potential uses in pharmaceutical formulations (Kažoka et al., 2007).

Advanced Chemical Synthesis

  • Annulation Reactions : The compound's derivatives have been used in annulation reactions to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in complex chemical syntheses (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

methyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-10(14)13-3-2-6-7(4-11)9(12)16-8(6)5-13/h2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVOOSPCNMFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Reactant of Route 5
methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Reactant of Route 6
methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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